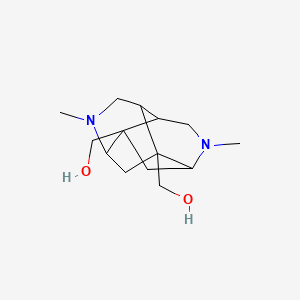

Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol

Vue d'ensemble

Description

“Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol” is a chemical compound with the CAS Number: 64119-88-6 . Its molecular weight is 252.36 and its IUPAC name is (2,6-dimethyloctahydro-3,8:4,7-dimethano-2,6-naphthyridine-4,8-diyl)dimethanol . The compound is stored at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24N2O2/c1-15-5-9-10-6-16(2)12-4-13(10,7-17)11(15)3-14(9,12)8-18/h9-12,17-18H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.It is stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the sources I found.

Applications De Recherche Scientifique

Polymer Synthesis

The synthesis of new aromatic polyesters incorporating cardo decahydronaphthalene groups demonstrates the utility of related compounds in polymer science. These polyesters exhibit good solubility in various organic solvents, can be cast into films, and show high thermal stability and amorphous nature, indicating potential applications in high-performance materials (Honkhambe et al., 2010).

Catalysis

The homogeneous perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles catalyzed by iridium complexes, involving Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol derivatives, highlight the compound's role in catalytic processes. This work illustrates the reversible conversion of saturated and aromatic naphthyridines, contributing to the field of catalysis and hydrogen storage technologies (Fujita et al., 2014).

Photoluminescent Materials

Research on Zinc(II) complexes with 1,8-naphthyridine-based ligands reveals the potential of Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol derivatives in developing photoluminescent materials. These complexes exhibit blue luminescence, which could be leveraged in the design of luminescent probes or materials for optical applications (Chen et al., 2008).

Chemical Synthesis and Drug Interaction Studies

A study on the synthesis, crystal structure, and density functional theory analysis of a zinc(II) complex involving pyridine-2,6-dicarboxylic acid ligands indicates the compound's role in coordination chemistry and its interactions with pharmaceuticals like amoxicillin. This suggests applications in medicinal chemistry and drug development (Tella et al., 2019).

Supramolecular Chemistry

Investigations into supramolecular assemblies from derivatives of Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol with carboxylic acids emphasize the compound's utility in forming complex structures through hydrogen bonding and other non-covalent interactions. Such studies lay the groundwork for the development of molecular recognition systems, sensors, and self-assembling materials (Ding et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-15-5-9-10-6-16(2)12-4-13(10,7-17)11(15)3-14(9,12)8-18/h9-12,17-18H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXQRXRWBCQWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C3CN(C4C2(CC1C3(C4)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705304 | |

| Record name | (2,6-Dimethyloctahydro-3,8:4,7-dimethano-2,6-naphthyridine-4,8-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydro-2,6-dimethyl-3,8:4,7-dimethano-2,6-naphthyridine-4,8-dimethanol | |

CAS RN |

64119-88-6 | |

| Record name | (2,6-Dimethyloctahydro-3,8:4,7-dimethano-2,6-naphthyridine-4,8-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

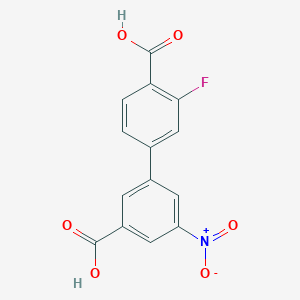

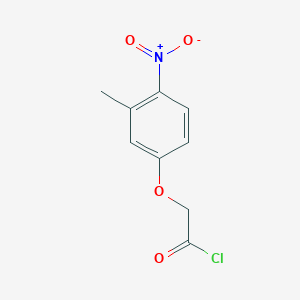

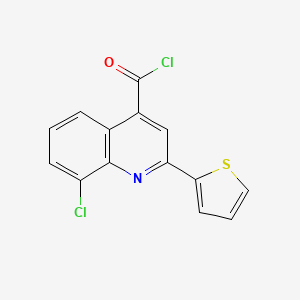

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

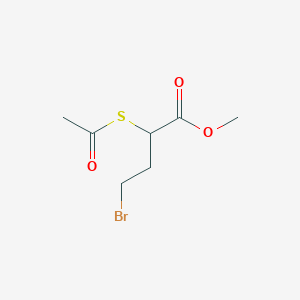

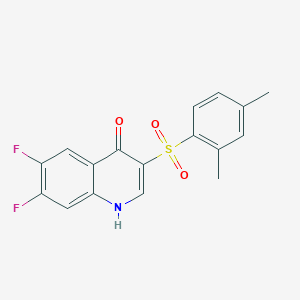

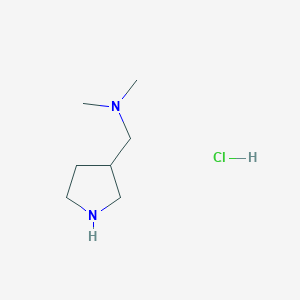

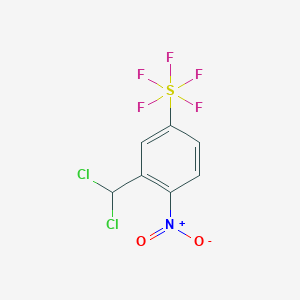

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)